molecular formula C10H6BrN3 B3231383 2-Bromopyrimido[1,2-a]benzimidazole CAS No. 1320211-47-9

2-Bromopyrimido[1,2-a]benzimidazole

Cat. No. B3231383
CAS RN: 1320211-47-9
M. Wt: 248.08 g/mol
InChI Key: BNCWJNBNSQMDGY-UHFFFAOYSA-N
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Description

Benzimidazole is a key heterocycle in therapeutic chemistry and its derivatives, such as 2-Bromopyrimido[1,2-a]benzimidazole, are mentioned in the literature as corrosion inhibitors for steels . Benzimidazole is a base and can be deprotonated with stronger bases .


Synthesis Analysis

The synthesis of benzimidazole derivatives involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . An efficient and green method for the one-pot three-component synthesis of pyrimido[1,2-a]benzimidazole derivatives has been reported using a new nanoporous catalyst .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is complex. Its 13 C-NMR spectrum showed the presence of CH3 at δ 12.5, and three sets of signals belong to CH2 at δ 20.3, 29.9 and 30.4 ppm .


Chemical Reactions Analysis

Benzimidazole derivatives act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one . The synthetic procedure involves an acid catalyzed reaction mechanism based on identification of the intermediate arylamides .


Physical And Chemical Properties Analysis

Benzimidazoles are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .

Scientific Research Applications

Antibiotic and Antiarrhythmic Properties

  • Antibiotic and Antiarrhythmic Properties : The compound 2-aminopyrimido[1,2-a]benzimidazoles, related to 2-Bromopyrimido[1,2-a]benzimidazole, has demonstrated slight antibiotic and antiarrhythmic properties in pharmacological screenings (Asobo et al., 2001).

Antiproliferative Activity Against Cancer Cells

  • Antiproliferative Activity Against Cancer Cells : A series of 2-methylpyrimido[1,2-a]benzimidazole derivatives exhibited cytotoxic activity against various human cancer cell lines, indicating potential for cancer treatment (Nawrocka et al., 2005).

Antibacterial and Antitumor Effects

  • Antibacterial and Antitumor Effects : Some new benzimidazole derivatives have shown noticeable efficiency in microbial infections treatment and tumor inhibition (Khalifa et al., 2018).

Antimicrobial Activity

  • Antimicrobial Activity : The synthesis of new pyrimido[1,2-a]benzimidazoles has led to compounds with significant antimicrobial activity (Pada et al., 2013).
  • Novel Derivatives with Antibacterial Evaluation : Novel derivatives of 2-bromomethyl-benzimidazole, a compound related to this compound, have shown moderate to good antibacterial activity (Ahmadi, 2014).

Mechanism of Action

Benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions . They are known to have a wide range of biological activities including antibacterial, antifungal, analgesic, and cardiovascular .

Future Directions

The development of the benzimidazole core has emerged over the recent years due to its association with a wide range of biological activities . An efficient and green method for the one-pot three-component synthesis of pyrimido[1,2-a]benzimidazole derivatives has been reported, indicating the great potential of these reagents as building blocks in the creation of pyrimidobenzimidazole scaffold .

properties

IUPAC Name

2-bromopyrimido[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrN3/c11-9-5-6-14-8-4-2-1-3-7(8)12-10(14)13-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCWJNBNSQMDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=CC(=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Phosphorus oxybromide (25 g, 87 mmol) was added to a suspension of benzo[4,5]imidazo[1,2-a]pyrimidin-2-ol (5.2 g, 28.1 mmol) in DCE (Ratio: 1.000, Volume: 93 ml) and DMF (Ratio: 0.01, Volume: 0.927 ml). Heated the reaction mixture to 100° C. for 3 hours. Cooled the reaction to room temperature and concentrated. Diluted with ice water and quenched to pH ˜8 with concentrated ammonium hydroxide. The resulting residue was filtered and washed with water followed by ethyl ether. Dried under vacuum to afford crude 2-bromobenzo[4,5]imidazo[1,2-a]pyrimidine (6.97 g, 28.1 mmol, 100% yield).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
93 mL
Type
solvent
Reaction Step One
Name
Quantity
0.927 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromopyrimido[1,2-a]benzimidazole
Reactant of Route 2
2-Bromopyrimido[1,2-a]benzimidazole
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2-Bromopyrimido[1,2-a]benzimidazole
Reactant of Route 4
2-Bromopyrimido[1,2-a]benzimidazole
Reactant of Route 5
2-Bromopyrimido[1,2-a]benzimidazole
Reactant of Route 6
2-Bromopyrimido[1,2-a]benzimidazole

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